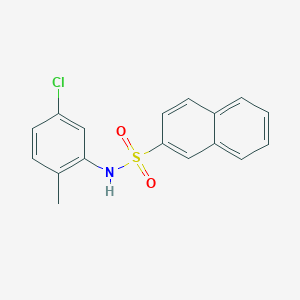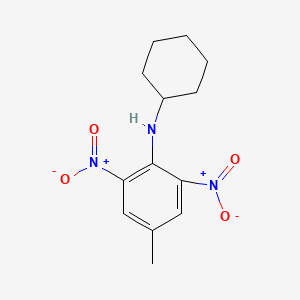
N-cyclohexyl-4-methyl-2,6-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-methyl-2,6-dinitroaniline is an organic compound with the molecular formula C13H17N3O4. It is a member of the dinitroaniline family, which is characterized by the presence of two nitro groups attached to an aniline ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-methyl-2,6-dinitroaniline typically involves the nitration of N-cyclohexylaniline. The process can be summarized as follows:
Nitration: N-cyclohexylaniline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce nitro groups at the 2 and 6 positions of the aniline ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using industrial nitration reactors to ensure efficient and controlled nitration.
Purification and Quality Control: Employing large-scale purification techniques and rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-4-methyl-2,6-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: N-cyclohexyl-4-methyl-2,6-diaminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-cyclohexyl-4-methyl-2,6-dinitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-4-methyl-2,6-dinitroaniline involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity and interactions. The compound can inhibit certain enzymes or proteins by binding to their active sites, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitroaniline: Another member of the dinitroaniline family with similar chemical properties.
2,6-Dinitroaniline: Similar structure but lacks the cyclohexyl and methyl groups.
3,5-Dinitroaniline: Different positioning of nitro groups on the aniline ring.
Uniqueness
N-cyclohexyl-4-methyl-2,6-dinitroaniline is unique due to the presence of the cyclohexyl and methyl groups, which can influence its chemical reactivity and biological interactions. These substituents can enhance its solubility, stability, and overall effectiveness in various applications.
Propriétés
Formule moléculaire |
C13H17N3O4 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
N-cyclohexyl-4-methyl-2,6-dinitroaniline |
InChI |
InChI=1S/C13H17N3O4/c1-9-7-11(15(17)18)13(12(8-9)16(19)20)14-10-5-3-2-4-6-10/h7-8,10,14H,2-6H2,1H3 |
Clé InChI |
ITNZSTRESIXIHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC2CCCCC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


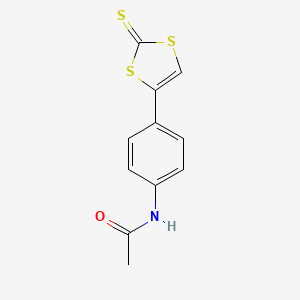
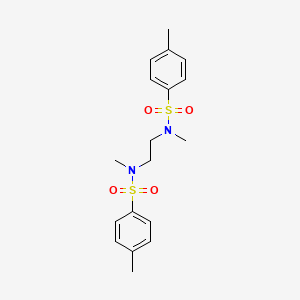
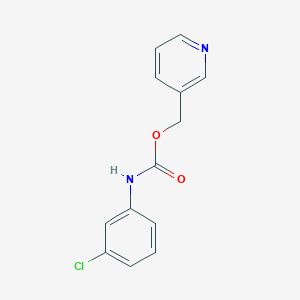


![1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B11955860.png)
![(1E)-1-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11955861.png)

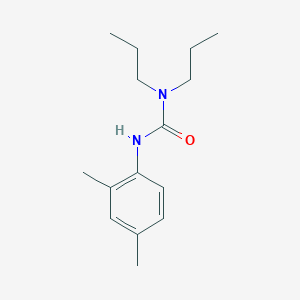
![3-(Diethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955880.png)

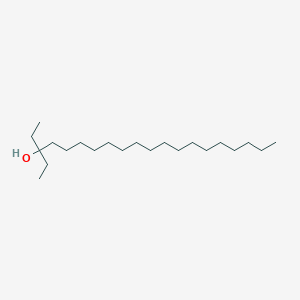
![5,7-Dioxo-6-phenyl-4,6,8-triazahexacyclo[7.4.0.02,12.03,11.04,8.010,13]tridecane-1-carbonitrile](/img/structure/B11955903.png)
